molecular formula C12H17NS B8737447 2-[(phenylsulfanyl)methyl]piperidine

2-[(phenylsulfanyl)methyl]piperidine

Cat. No.: B8737447
M. Wt: 207.34 g/mol
InChI Key: NUZVSWGFCLEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Phenylsulfanyl)methyl]piperidine is a piperidine derivative featuring a phenylsulfanyl group attached via a methyl substituent at the 2-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a structural scaffold in numerous pharmaceuticals and bioactive molecules.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2

InChI Key

NUZVSWGFCLEVIL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. Methods such as hydrogenation, cyclization, and amination are commonly employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Structural Analogues of Piperidine with Sulfanyl Substituents

The following table summarizes key structural and functional differences between 2-[(phenylsulfanyl)methyl]piperidine and its closest analogs:

Compound Name Substituent Position Substituent Type Key Structural Features LogP (Predicted) Synthesis Method (Example) Pharmacological Notes
This compound 2 Phenylsulfanyl-methyl High lipophilicity; aromatic S-group ~3.2 Nucleophilic substitution or thiol-ene Potential CNS activity (inferred)
4-[2-(Methylsulfanyl)ethyl]piperidine (CAS 1249157-25-2) 4 Methylsulfanyl-ethyl Shorter alkyl chain; less lipophilic ~2.1 Alkylation of piperidine with methylthioethyl halide Limited bioactivity data
4-([(2-Methylpropyl)sulfanyl]methyl)piperidine (CAS 1250937-09-7) 4 Isobutylsulfanyl-methyl Branched alkyl chain; moderate lipophilicity ~2.8 Thioether coupling via Mitsunobu reaction Unreported pharmacological activity
Methyl α-phenyl-α-(2-piperidyl)acetate (CAS 113-45-1) 2 Phenylacetate-methyl Ester group; no sulfur ~1.9 Esterification of piperidine derivatives Used in synthetic intermediates

Pharmacological and Structure-Activity Relationship (SAR) Insights

  • Opioid Receptor Analogs : Fentanyl derivatives (e.g., N-(1-phenethyl-4-piperidinyl)propionanilide) highlight the importance of substituent position. The 4-position phenethyl group in fentanyl enhances µ-opioid receptor affinity, whereas 2-position substituents (as in this compound) may favor alternative targets .
  • Metabolic Stability: Sulfur-containing compounds are prone to oxidation (e.g., sulfoxide formation), which may influence metabolic clearance compared to non-sulfur analogs .

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